molecular formula C23H28ClNO3 B3331661 6-O-Desmethyl donepezil hydrochloride CAS No. 852285-82-6

6-O-Desmethyl donepezil hydrochloride

Cat. No.: B3331661
CAS No.: 852285-82-6
M. Wt: 401.9 g/mol
InChI Key: WJAYMITWAFPQAF-UHFFFAOYSA-N
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Description

6-O-Desmethyl donepezil hydrochloride is a primary active metabolite of donepezil hydrochloride, a piperidine-derived acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD). Upon oral administration of donepezil hydrochloride, approximately 11% of the dose is metabolized into 6-O-desmethyl donepezil via cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) . This metabolite exhibits AChE inhibitory activity comparable to the parent compound in vitro (IC₅₀ = 0.41 µM vs. donepezil’s 0.12 µM) . Plasma concentrations of 6-O-desmethyl donepezil reach ~20% of donepezil levels after a single 5 mg dose, contributing to prolonged cholinergic effects due to its extended half-life (~70–81.5 h) .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAYMITWAFPQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethyl donepezil hydrochloride typically involves the demethylation of donepezil. This can be achieved using various reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the methyl group at the 6-position. For instance, the use of boron tribromide (BBr3) in dichloromethane (DCM) at low temperatures is a known method for demethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-O-Desmethyl donepezil hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Analytical Chemistry

6-O-Desmethyl donepezil hydrochloride serves as a reference standard in analytical chemistry. It is used for quantifying donepezil and its metabolites in various biological samples, ensuring accurate measurements in pharmacokinetic studies.

Pharmacokinetics and Metabolism Studies

Research on the metabolism of donepezil often includes 6-O-desmethyl donepezil to understand its biological activity and pharmacokinetic behavior. Studies have shown that this metabolite can influence the overall pharmacological effects observed in patients treated with donepezil .

  • Key Findings :
    • Higher plasma concentrations of both donepezil and its metabolite correlate with reduced behavioral and psychological symptoms of dementia (BPSD) in Alzheimer’s patients .
    • The half-life of 6-O-desmethyl donepezil is significantly long (>300 hours), which may contribute to persistent clinical effects even after donepezil levels drop .

Clinical Research on Alzheimer's Disease

In clinical settings, 6-O-desmethyl donepezil is investigated for its potential efficacy and safety as a therapeutic agent for Alzheimer's disease. Its role as a metabolite helps researchers evaluate the therapeutic outcomes associated with donepezil therapy.

  • Case Studies :
    • A study highlighted that patients with higher concentrations of 6-O-desmethyl donepezil showed improved cognitive functions compared to those with lower levels .
    • Another investigation into overdose cases revealed that monitoring both donepezil and its metabolite levels is crucial for understanding clinical symptoms and treatment responses .

Drug Development and Formulation

The compound plays a role in the development of new formulations and delivery systems for donepezil. Its pharmacokinetic properties are considered when designing transdermal systems or extended-release formulations aimed at improving patient compliance and therapeutic outcomes .

Table: Comparison of Pharmacokinetic Properties

PropertyDonepezil6-O-Desmethyl Donepezil
Half-Life ~70 hours>300 hours
Metabolism CYP2D6, CYP3A4CYP2D6, CYP3A4
Primary Action Acetylcholinesterase InhibitionAcetylcholinesterase Inhibition
Therapeutic Use Alzheimer's DiseaseInvestigational use

Mechanism of Action

6-O-Desmethyl donepezil hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating the symptoms of Alzheimer’s disease, which is characterized by a deficiency in cholinergic function .

Comparison with Similar Compounds

Key Findings :

  • 6-O-Desmethyl donepezil retains AChE inhibitory activity but is ~3.4-fold less potent than donepezil .
  • Both 6-O- and 5-O-desmethyl donepezil inhibit hERG channels with IC₅₀ values similar to donepezil, suggesting comparable cardiac safety risks .
  • 5-O-Desmethyl donepezil and donepezil-cis-N-oxide lack significant AChE activity, limiting their therapeutic relevance .

Comparison with Structural Analogs and Derivatives

Structural modifications of donepezil have been explored to enhance potency (Table 2).

Table 2: AChE Inhibition by Donepezil Derivatives

Compound R Group IC₅₀ (µM) Relative Potency vs. Donepezil
Donepezil Methyl 0.12 ± 0.01 1.00×
6-O-Desmethyl donepezil Hydrogen 0.41 ± 0.05 0.29×
8c (n-propyl derivative) n-Propyl 0.14 ± 0.02 0.86×
8g (1-bromododecyl) 1-Bromododecyl 0.79 ± 0.28 0.15×

Key Findings :

  • 6-O-Alkylation/Benzylation : Derivatives with alkyl/benzyl groups (e.g., 8c ) show improved AChE inhibition compared to 6-O-desmethyl donepezil, with IC₅₀ values approaching donepezil .
  • Hydrophobic substituents (e.g., 8g) reduce potency, highlighting the importance of balanced lipophilicity for BBB penetration and target binding .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Pathways

  • Route Dependency : Transdermal administration reduces 6-O-desmethyl donepezil formation compared to oral dosing. In humans, transdermal patches yield a 6-O-desmethyl donepezil/donepezil plasma ratio <0.3%, versus 11% with oral delivery .
  • Species Variability : Rats exhibit faster donepezil metabolism than humans, with 72.9% of radioactivity excreted in bile vs. 57% in human urine .

Drug-Drug Interactions (DDIs)

  • No significant DDIs were observed between donepezil and DHP1401 (a spinosin-containing drug) in beagle dogs, supporting safe co-administration .

Clinical Relevance and Implications

  • Efficacy : Despite lower brain penetration, 6-O-desmethyl donepezil contributes to sustained peripheral AChE inhibition, complementing donepezil’s central effects .
  • Safety : Shared hERG inhibition between donepezil and its metabolites warrants cardiac monitoring, particularly in patients with predisposing conditions .
  • Therapeutic Monitoring : LC-MS/MS methods enable precise quantification of 6-O-desmethyl donepezil in plasma, aiding pharmacokinetic studies .

Q & A

Q. Table 1. Key PK Parameters of 6-O-Desmethyl Donepezil vs. Donepezil

ParameterDonepezil6-O-Desmethyl DonepezilSource
Plasma half-life (h)70Not reported
Plasma protein binding96%Assumed similar
AUC024_{0-24} (ng·h/mL)600 (10 mg dose)~120 (estimated)
CYP metabolismCYP2D6 (minor), CYP3A4Likely similar

Q. Table 2. Experimental Design for In Vivo Efficacy Studies

ComponentRecommendationRationale
Animal modelApp knock-in mice (Alzheimer’s pathology)Mimics human AChE dynamics
Dose1 mg/kg donepezil (IP)Standard for cognitive studies
EndpointMorris water maze performanceQuantifies spatial memory
Metabolite monitoringLC-MS/MS at Tmax_{max} (3–4 h post-dose)Captures peak exposure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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